![molecular formula C18H19ClN2O4S B6542995 2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide CAS No. 1060307-99-4](/img/structure/B6542995.png)
2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide
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Description
The compound “2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide” is a complex organic molecule. It contains a benzene ring which is substituted with a methoxy group (-OCH3) and a chloro group (-Cl). The benzene ring is also connected to a sulfonamide group (-SO2NH2), which in turn is connected to another phenyl ring. This second phenyl ring is substituted at the 2-position with an acetamide group that has a cyclopropyl group attached to the nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials available and the desired route of synthesis. It might involve reactions such as Friedel-Crafts acylation, nucleophilic aromatic substitution, or amide coupling .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene rings suggests that the compound may exhibit aromaticity, which could affect its chemical behavior. The various substituents on the benzene rings would also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the methoxy group could participate in ether cleavage reactions, the chloro group could undergo nucleophilic aromatic substitution, and the amide group could undergo hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and sulfonamide could increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on factors like its molecular weight and the strength of intermolecular forces .Future Directions
The study and application of this compound could be a potential area of research, especially if it exhibits interesting biological activity. Future work could involve synthesizing the compound, testing its reactivity, studying its physical and chemical properties, and evaluating its potential uses .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other benzimidazole derivatives, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and hydrophobic interactions . The presence of the chloro and methoxy groups may enhance the compound’s ability to interact with its targets, potentially leading to changes in the target’s function .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Pharmacokinetics
The presence of the chloro and methoxy groups may influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects .
properties
IUPAC Name |
2-[4-[(3-chloro-4-methoxyphenyl)sulfonylamino]phenyl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-17-9-8-15(11-16(17)19)26(23,24)21-14-4-2-12(3-5-14)10-18(22)20-13-6-7-13/h2-5,8-9,11,13,21H,6-7,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVDHYKMINLQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide |
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